molecular formula C18H16BrNO3 B4601206 methyl (Z)-2-(4-bromoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate

methyl (Z)-2-(4-bromoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate

Cat. No.: B4601206
M. Wt: 374.2 g/mol
InChI Key: RUFMFEVAJGZGNF-WJDWOHSUSA-N
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Description

Methyl (Z)-2-(4-bromoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of a bromoaniline group and a methylphenyl group attached to a but-2-enoate backbone

Scientific Research Applications

Methyl (Z)-2-(4-bromoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-(4-bromoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate typically involves the following steps:

    Formation of the enone backbone: This can be achieved through the aldol condensation of 4-methylbenzaldehyde with methyl acetoacetate under basic conditions.

    Introduction of the bromoaniline group: The enone intermediate is then reacted with 4-bromoaniline in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-(4-bromoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the enone group to an alcohol.

    Substitution: The bromoaniline group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of methyl (Z)-2-(4-bromoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The enone group can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-2-(4-chloroanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (Z)-2-(4-fluoroanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate: Similar structure but with a fluorine atom instead of bromine.

    Methyl (Z)-2-(4-iodoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromoaniline group in methyl (Z)-2-(4-bromoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

IUPAC Name

methyl (Z)-2-(4-bromoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-12-3-5-13(6-4-12)17(21)11-16(18(22)23-2)20-15-9-7-14(19)8-10-15/h3-11,20H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFMFEVAJGZGNF-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C(=O)OC)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)OC)\NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (Z)-2-(4-bromoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate
Reactant of Route 2
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methyl (Z)-2-(4-bromoanilino)-4-(4-methylphenyl)-4-oxobut-2-enoate

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